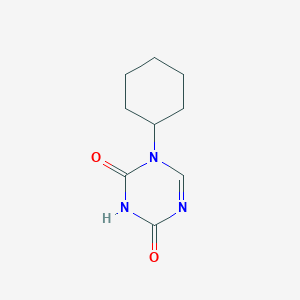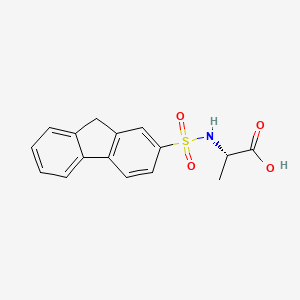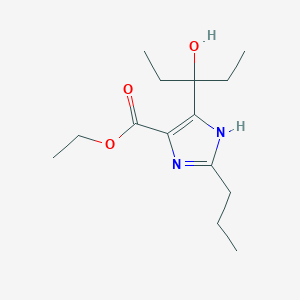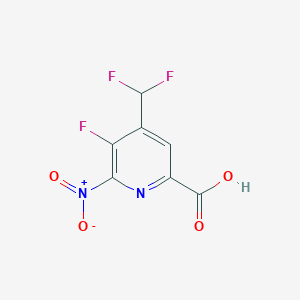![molecular formula C11H19NO6 B13139337 (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pentanedioic acid backbone with a methyl and a 2-methylpropan-2-yl group attached via an oxycarbonyl linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group followed by the introduction of the oxycarbonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The process may include steps such as crystallization and purification to obtain the final product in its desired form.
化学反应分析
Types of Reactions
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce additional oxygen atoms into the molecule.
Reduction: Reduction reactions may be employed to remove oxygen atoms or introduce hydrogen atoms, often using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure can mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. It could serve as a precursor for drug development or as a model compound in pharmacological studies.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism of action of (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid include other amino acid derivatives and compounds with similar functional groups. Examples include:
- (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioic acid
- (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanedioic acid
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications. Its combination of functional groups and stereochemistry makes it particularly valuable in research and industrial applications.
属性
分子式 |
C11H19NO6 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-/m0/s1 |
InChI 键 |
PWMNLLDSCMBEPR-ZETCQYMHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


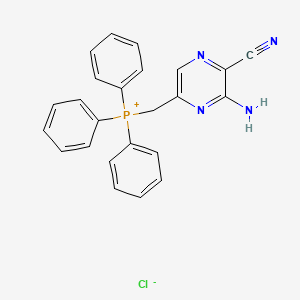
![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)
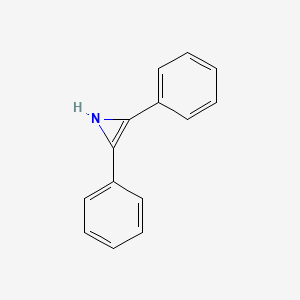
![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)
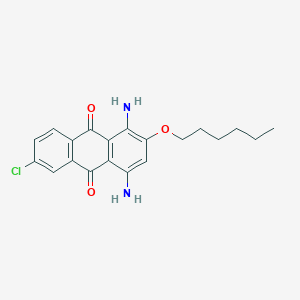
![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)
